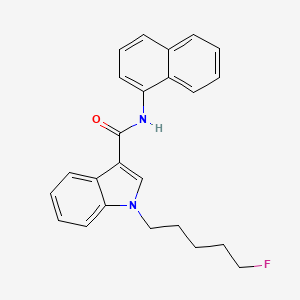
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic compound belonging to the class of indole-based synthetic cannabinoids. These compounds are known for their ability to mimic the effects of natural cannabinoids found in cannabis. The structure of this compound includes a fluorinated pentyl chain attached to an indole core, which is further substituted with a carboxylic acid group.
Mechanism of Action
Target of Action
The compound “1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid” is a synthetic cannabinoid . Synthetic cannabinoids like this one are known to primarily target the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, this compound likely acts as an agonist for the cannabinoid receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences theendocannabinoid system This system is involved in a wide range of physiological processes, so the downstream effects could be quite diverse
Pharmacokinetics
Other synthetic cannabinoids are known to be metabolized by multiple cytochrome p450 (cyp) enzymes . The CYP3A4 enzyme plays a prominent role in the metabolism of similar compounds . These metabolic processes can impact the bioavailability of the compound, influencing its effects on the body .
Result of Action
Given its role as a synthetic cannabinoid, it may produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and impacts on memory . It’s important to note that synthetic cannabinoids can be significantly more potent than natural cannabinoids, and their use has been associated with severe intoxication and even death .
Preparation Methods
The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole-3-carboxylic acid.
Fluorination: The introduction of the fluorinated pentyl chain is achieved through a nucleophilic substitution reaction. This involves the reaction of indole-3-carboxylic acid with 1-bromo-5-fluoropentane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorinated pentyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salts or free acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and fluorinated compounds.
Scientific Research Applications
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole-based compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.
Medicine: Research is conducted to explore its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: It is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Fluoropentyl)-3-(1-naphthoyl)indole (AM-2201): Both compounds have a fluorinated pentyl chain, but AM-2201 has a naphthoyl group instead of a carboxylic acid group.
1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (5F-CUMYL-PICA): This compound has a similar fluorinated pentyl chain but differs in the presence of a carboxamide group instead of a carboxylic acid group.
1-(5-Fluoropentyl)-1H-indole-3-carboxylate (5F-PB-22): This compound is an ester derivative of this compound, with a carboxylate group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, such as the presence of a carboxylic acid group, which influences its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(5-fluoropentyl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIZXRQZRUDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043085 |
Source


|
| Record name | 5-Fluoro-PB-22 3-carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432794-98-3 |
Source


|
| Record name | 5-Fluoro-PB-22 3-carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid formed in the body?
A1: Research using human liver microsomes suggests that this compound is a major metabolite of the new psychoactive substance 5F-QUPIC (quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate). The study indicates that 5F-QUPIC, characterized by its quinolinol ester structure, primarily undergoes a cleavage reaction when metabolized by cytochrome p450 enzymes in the liver. This cleavage leads to the formation of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
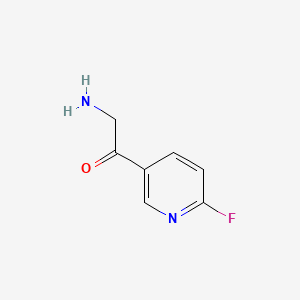
![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/new.no-structure.jpg)
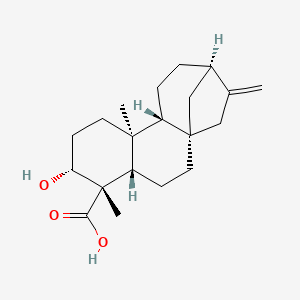
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
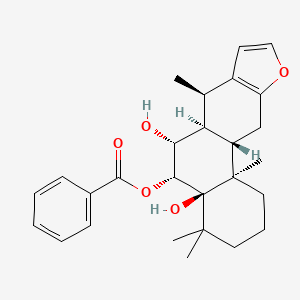

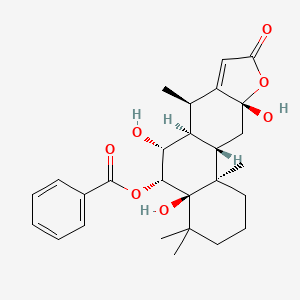
![[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate](/img/structure/B592907.png)
![(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B592908.png)

